An In-depth Technical Guide to (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid: Synthesis, Characterization, and Potential Therapeutic Applications
An In-depth Technical Guide to (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid: Synthesis, Characterization, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid, a complex heterocyclic molecule with significant potential in medicinal chemistry. The guide details a plausible synthetic pathway, methods for its characterization, and explores its potential as an antibacterial and anticancer agent based on the established activities of structurally related pyrazole derivatives. Detailed experimental protocols for the synthesis and evaluation of its biological activities are also presented, offering a foundational resource for researchers investigating this class of compounds.
Introduction
Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are present in a variety of FDA-approved drugs.[2] Their diverse biological activities include antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][3] The specific compound, (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid, is a notable member of this class, integrating a pyrazole core with an oxime ether linkage and a benzoic acid moiety. This unique structural combination suggests a high potential for novel biological activities. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential therapeutic applications, to empower researchers in their exploration of its properties.
Physicochemical Properties and Characterization
While specific experimental data for (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid is not extensively available in public literature, its physicochemical properties can be predicted based on its structural components.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₀H₁₉N₃O₄ |
| Molecular Weight | 365.39 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. |
| pKa | The carboxylic acid group will have an acidic pKa, likely in the range of 4-5. The pyrazole ring is weakly basic. |
Characterization Methods:
The structural confirmation of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence and connectivity of the aromatic rings, the pyrazole core, the methyl groups, and the oxime ether linkage.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=N bond of the oxime.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, which is useful for purity assessment and concentration determination.
Synthesis Pathway
A plausible and efficient synthesis of (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid can be designed as a multi-step process. This proposed pathway is based on established synthetic methodologies for pyrazole-4-carbaldehydes, oximes, and their subsequent O-alkylation.[4][5]
Figure 1: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 1,3-dimethyl-5-phenoxypyrazole
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To a solution of 1,3-dimethyl-5-chloropyrazole in a suitable solvent such as DMF, add an equimolar amount of phenol.
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Add a slight excess of a base, for instance, potassium carbonate.
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Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [4]
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In a round-bottom flask, cool a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in an ice bath.
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Slowly add a solution of 1,3-dimethyl-5-phenoxypyrazole in DMF to the cooled Vilsmeier reagent.
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Allow the reaction to stir at room temperature and then heat to 60-80 °C for several hours.
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Monitor the reaction by TLC.
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After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
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Collect the precipitated product by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde oxime [5]
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Dissolve 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde in ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate.
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Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and add water to precipitate the oxime.
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Filter the solid, wash with water, and dry.
Step 4: Synthesis of the Intermediate Ester (O-alkylation)
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To a solution of the oxime from the previous step in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) carefully at 0 °C.
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After the evolution of hydrogen gas ceases, add a solution of methyl 4-(bromomethyl)benzoate in DMF.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography.
Step 5: Hydrolysis to (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid
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Dissolve the intermediate ester in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of lithium hydroxide or sodium hydroxide.
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Stir the reaction at room temperature until the ester is completely hydrolyzed (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 3-4.
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Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Potential Biological Activities and Mechanisms of Action
While direct biological data for the title compound is scarce, the extensive research on related pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications.
Potential Antibacterial Activity
Numerous pyrazole derivatives have demonstrated significant antibacterial activity against a range of pathogens, including drug-resistant strains.[6]
Hypothesized Mechanism of Action:
The antibacterial action of pyrazole-containing compounds is often attributed to the inhibition of essential bacterial enzymes.[6] A primary target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication.[6] By binding to this enzyme, the compound could prevent the relaxation of supercoiled DNA, leading to a cessation of replication and ultimately bacterial cell death.
Figure 3: Potential anticancer mechanisms of the target compound.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a series of well-established in vitro assays should be performed.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
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Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
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Inoculation: Add the standardized bacterial inoculum to each well.
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Incubation: Incubate the plates at 37 °C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
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Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
(Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented activities of related pyrazole derivatives, this compound is a strong candidate for investigation as both an antibacterial and an anticancer agent. The synthetic pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule.
Future research should focus on the actual synthesis and thorough characterization of the compound. Following this, a comprehensive evaluation of its biological activities against a broad panel of bacterial strains and cancer cell lines is warranted. Further studies could also explore its mechanism of action in more detail, including specific enzyme inhibition assays and analysis of its effects on cellular signaling pathways. The insights gained from such studies will be invaluable in advancing our understanding of this class of compounds and their potential for clinical applications.
References
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Kumar, A., & Sharma, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-226.
- Gomha, S. M., & Muhammad, Z. A. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8345-8367.
- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Modern Approaches in Drug Designing, 5(1), 1-10.
- Glomb, T., et al. (2021).
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]
- Chauhan, S., Paliwal, S., & Chauhan, R. (2014). Anticancer activity of pyrazole via different biological mechanisms.
- Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181.
- Hassan, A. S., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(2), 837-846.
- Pyrazolines as anticancer agents: Recent advances. (2019).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. meddocsonline.org [meddocsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
